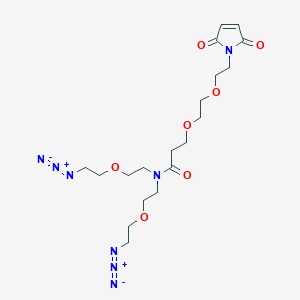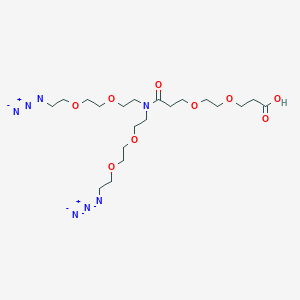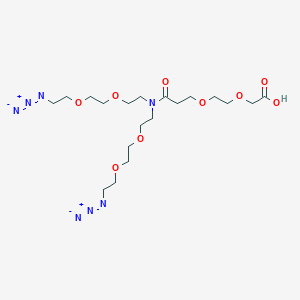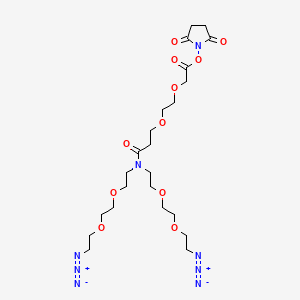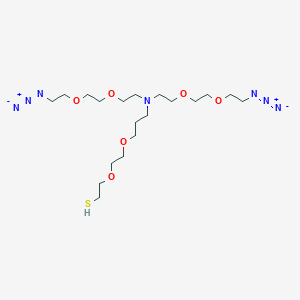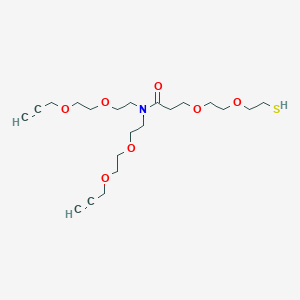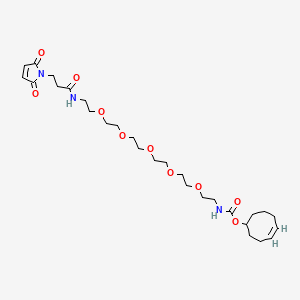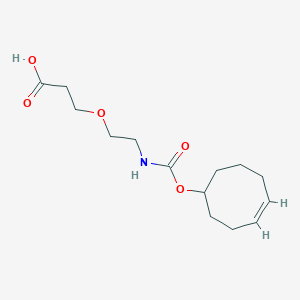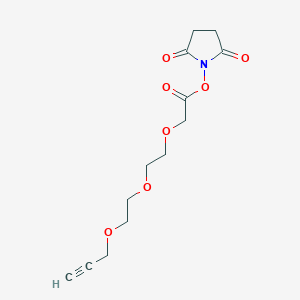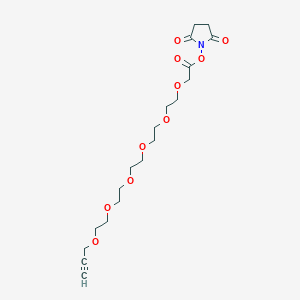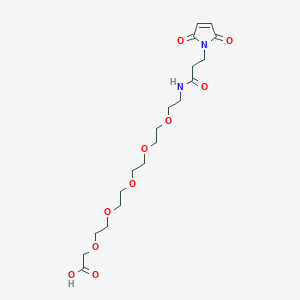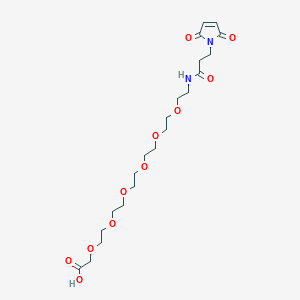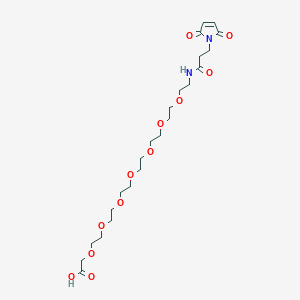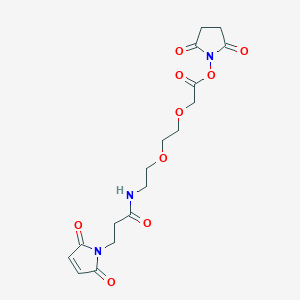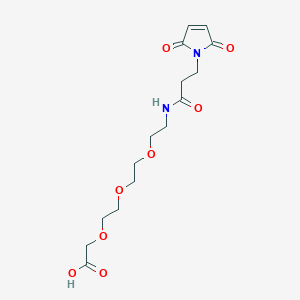
Mal-propionylamido-PEG3-aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-propionylamido-PEG3-acetic acid is a compound with the chemical formula C15H22N2O8 and a molecular weight of 358.35 g/mol . This compound is part of the polyethylene glycol (PEG) linker family, which is widely used in bioconjugation and drug delivery applications. The maleimide group in Mal-propionylamido-PEG3-acetic acid reacts specifically with thiol groups to form covalent C-S bonds, making it useful for conjugating with thiol-bearing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-propionylamido-PEG3-acetic acid involves the reaction of maleimide with propionylamido-PEG3-acetic acid under controlled conditions. The maleimide group is introduced through a reaction with maleic anhydride, followed by amidation with propionylamido-PEG3-acetic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Mal-propionylamido-PEG3-acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for yield and purity, with stringent quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
Mal-propionylamido-PEG3-acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent C-S bonds.
Amidation Reactions: The carboxylic acid group can react with amine-bearing biomolecules to form amide bonds.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine and glutathione, which react with the maleimide group under mild conditions.
Amine Reagents: Amine-bearing biomolecules such as lysine residues on proteins and amine-modified oligonucleotides are commonly used.
Major Products Formed
The major products formed from these reactions include thiol-conjugated biomolecules and amide-linked bioconjugates .
Scientific Research Applications
Mal-propionylamido-PEG3-acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of proteins and peptides for various biological studies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of Mal-propionylamido-PEG3-acetic acid involves the formation of covalent bonds with thiol and amine groups on biomolecules. The maleimide group reacts with thiol groups to form stable C-S bonds, while the carboxylic acid group can form amide bonds with amine groups . These reactions enable the conjugation of the compound with various biomolecules, facilitating targeted delivery and functionalization .
Comparison with Similar Compounds
Similar Compounds
Mal-amido-PEG-acetic acid: Similar in structure but lacks the propionyl group.
Maleic anhydride-derived polymers: Used in similar applications but differ in their polymer backbone.
Uniqueness
Mal-propionylamido-PEG3-acetic acid is unique due to its specific functional groups that allow for selective bioconjugation with thiol and amine-bearing molecules. This specificity makes it highly valuable in targeted drug delivery and bioconjugation applications .
Properties
IUPAC Name |
2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O8/c18-12(3-5-17-13(19)1-2-14(17)20)16-4-6-23-7-8-24-9-10-25-11-15(21)22/h1-2H,3-11H2,(H,16,18)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAVRFJZAMSLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
